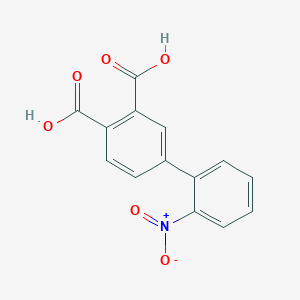![molecular formula C20H21N3O6S B12464033 Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)
Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ester, a nitro group, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with propanol, followed by the introduction of the ethoxy and nitro groups through nitration and ethoxylation reactions. The final step involves the formation of the carbamothioyl group through a reaction with thiourea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkoxides in the presence of a suitable base can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-aminobenzoic acid derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of various alkoxy-substituted derivatives.
Applications De Recherche Scientifique
Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and carbamothioyl groups can also participate in various biochemical pathways, leading to the modulation of enzyme activity and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
- Methyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
- Butyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
Uniqueness
Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl ester group, in particular, influences its solubility and reactivity compared to similar compounds with different alkyl groups.
Propriétés
Formule moléculaire |
C20H21N3O6S |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
propyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H21N3O6S/c1-3-11-29-19(25)13-5-8-15(9-6-13)21-20(30)22-18(24)14-7-10-17(28-4-2)16(12-14)23(26)27/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,24,30) |
Clé InChI |
JVZOAYHQDGJUPI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463950.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)

![2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B12463961.png)

![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)
![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12464003.png)

![2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464011.png)
![propan-2-yl 2-[4-(2-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12464019.png)
